molecular formula C16H17BrZn B14872653 3-(4-t-Butylphenyl)phenylZinc bromide

3-(4-t-Butylphenyl)phenylZinc bromide

Cat. No.: B14872653
M. Wt: 354.6 g/mol
InChI Key: VZVQXRABYWKDIK-UHFFFAOYSA-M
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Description

3-(4-tert-Butylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 3-(4-tert-butylphenyl)phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-tert-butylphenyl)phenylzinc bromide typically involves the reaction of 3-(4-tert-butylphenyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3-(4-tert-Butylphenyl)phenyl bromide+Zn3-(4-tert-Butylphenyl)phenylzinc bromide\text{3-(4-tert-Butylphenyl)phenyl bromide} + \text{Zn} \rightarrow \text{3-(4-tert-Butylphenyl)phenylzinc bromide} 3-(4-tert-Butylphenyl)phenyl bromide+Zn→3-(4-tert-Butylphenyl)phenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-(4-tert-butylphenyl)phenylzinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then typically stored and transported in sealed containers to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-tert-Butylphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents used with 3-(4-tert-butylphenyl)phenylzinc bromide include palladium or nickel catalysts, halides, and other organometallic compounds.

    Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal yields.

Major Products: The major products formed from reactions involving 3-(4-tert-butylphenyl)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-tert-butylphenyl)phenylzinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules that require precise control over the formation of specific bonds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals. The ability to form specific carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, 3-(4-tert-butylphenyl)phenylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in forming complex organic molecules makes it a critical reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate. This process is often facilitated by a catalyst, such as palladium or nickel, which helps to activate the substrate and promote the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.

    tert-Butylzinc bromide: Contains a tert-butyl group but lacks the phenyl group, making it less versatile in forming aromatic carbon-carbon bonds.

    Benzylzinc bromide: Contains a benzyl group instead of a phenyl group, leading to different reactivity and applications.

Uniqueness: 3-(4-tert-Butylphenyl)phenylzinc bromide is unique due to the presence of both the tert-butyl and phenyl groups. This combination provides a balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. The tert-butyl group offers steric protection, while the phenyl group participates in aromatic substitution reactions, enhancing its utility in forming complex organic molecules.

Properties

Molecular Formula

C16H17BrZn

Molecular Weight

354.6 g/mol

IUPAC Name

bromozinc(1+);1-tert-butyl-4-phenylbenzene

InChI

InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h4-5,7-12H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

VZVQXRABYWKDIK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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